Fenbutrazate-d4
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Overview
Description
Fenbutrazate-d4 is a deuterated analog of fenbutrazate, a psychostimulant compound used primarily as an appetite suppressant. This compound is labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of chemistry and pharmacology. The molecular formula of this compound is C23H25D4NO3, and it has a molecular weight of 371.51 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenbutrazate-d4 involves the incorporation of deuterium atoms into the fenbutrazate molecule. The general synthetic route includes the esterification of 2-phenylbutyric acid with 2-(3-methyl-2-phenylmorpholino)ethanol-d4. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Fenbutrazate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Fenbutrazate-d4 is widely used in scientific research due to its labeled deuterium atoms, which make it valuable in:
Metabolic Research: Studying metabolic pathways in vivo.
Environmental Research: Serving as a pollutant standard for detecting environmental contaminants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Organic Chemistry: Employed as a chemical reference for identification, qualitative, and quantitative analysis.
Mechanism of Action
Fenbutrazate-d4, like its non-deuterated counterpart, acts as a psychostimulant. It is believed to function as a prodrug, metabolizing into active compounds that increase the release of norepinephrine and dopamine in the brain. This leads to increased alertness and reduced appetite. The molecular targets include norepinephrine and dopamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Phenmetrazine: A psychostimulant with a similar structure and function.
Phendimetrazine: Another derivative of phenmetrazine, used as an appetite suppressant.
Morazone: A compound with similar stimulant properties.
Uniqueness
Fenbutrazate-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies and other scientific investigations .
Properties
CAS No. |
1794737-45-3 |
---|---|
Molecular Formula |
C23H29NO3 |
Molecular Weight |
371.513 |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(3-methyl-2-phenylmorpholin-4-yl)ethyl] 2-phenylbutanoate |
InChI |
InChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3/i15D2,17D2 |
InChI Key |
BAQKJENAVQLANS-XLBLAKOUSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3 |
Synonyms |
2-Phenylbutyric Acid 2-(3-Methyl-2-phenylmorpholino)ethyl Ester-d4; Fenbutrazatum-d4; Nethanol-d4; Phenbutrazate-d4; Phenbutrazatum-d4; 2-(3-Methyl-2-phenylmorpholino)ethyl-d4 2-Phenylbutyrate; α-Ethylbenzeneacetic Acid2-(3-Methyl-2-phenyl-4-morpholi |
Origin of Product |
United States |
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